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Compound of Interest

Compound Name:
4-Chloro-6,7-

dimethoxyquinazoline

Cat. No.: B018312 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Chloro-6,7-dimethoxyquinazoline, a key intermediate in the synthesis of various

pharmaceutical compounds, including potent c-Met inhibitors and potential Alzheimer's disease

therapeutics. This document details its characterization by Nuclear Magnetic Resonance

(NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-

Visible (UV-Vis) Spectroscopy.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 4-Chloro-6,7-dimethoxyquinazoline.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Solvent

8.86 s 1H H-2 DMSO-d₆

7.42 s 1H H-5 DMSO-d₆

7.37 s 1H H-8 DMSO-d₆

4.00 s 3H OCH₃ at C-6 DMSO-d₆

3.98 s 3H OCH₃ at C-7 DMSO-d₆

s = singlet

Table 2: ¹³C NMR Spectroscopic Data (Predicted and
Analog-Based)
While explicit, fully assigned ¹³C NMR data for 4-Chloro-6,7-dimethoxyquinazoline is not

readily available in the reviewed literature, chemical shifts can be predicted based on the

analysis of similar quinazoline derivatives.

Chemical Shift (δ) ppm (Predicted) Assignment

~161 C-4

~158 C-2

~155 C-7

~150 C-6

~145 C-8a

~122 C-4a

~108 C-5

~105 C-8

~56 OCH₃

~56 OCH₃
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Table 3: Mass Spectrometry Data
Technique Ionization Mode Observed m/z Interpretation

ESI Positive 225 [M+H]⁺

Molecular Weight of C₁₀H₉ClN₂O₂ is 224.64 g/mol .

Table 4: FT-IR Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Assignment

3060, 3041 - C-H stretching (aromatic)

2951, 2838 -
C-H stretching (aliphatic, -

OCH₃)

1618 -
C=N stretching (quinazoline

ring)

1562, 1505 - C=C stretching (aromatic ring)

1429 - C-H bending (aliphatic)

1360, 1336 - -

1232 - C-O-C stretching (asymmetric)

1163 - C-O-C stretching (symmetric)

966, 878, 853, 806 -
C-H bending (out-of-plane,

aromatic)

656 - C-Cl stretching

Data obtained from KBr pellet technique.[1]

Table 5: UV-Vis Spectroscopic Data
A study on a related compound, 4-amino-2-chloro-6,7-dimethoxyquinazoline, provides insight

into the expected UV-Vis absorption profile. The spectrum of 4-Chloro-6,7-
dimethoxyquinazoline is anticipated to show absorption bands in the UV region, characteristic

of the quinazoline chromophore.
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Experimental Protocols
The following sections detail the general methodologies employed for the spectroscopic

characterization of 4-Chloro-6,7-dimethoxyquinazoline.

Synthesis of 4-Chloro-6,7-dimethoxyquinazoline
The compound is typically synthesized by chlorination of 6,7-dimethoxyquinazolin-4(3H)-one. A

common procedure involves refluxing the starting material with a chlorinating agent such as

thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often with a catalytic amount of

N,N-dimethylformamide (DMF). The reaction progress is monitored by thin-layer

chromatography (TLC). After completion, the excess chlorinating agent is removed under

reduced pressure, and the residue is worked up, often involving neutralization with a base and

extraction with an organic solvent. The crude product is then purified by recrystallization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A few milligrams of the purified 4-Chloro-6,7-dimethoxyquinazoline
are dissolved in a deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆), in a

standard 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a

frequency of 300 MHz or higher for protons.

Data Acquisition:

¹H NMR: The spectrum is typically acquired with a sufficient number of scans to obtain a

good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative

to tetramethylsilane (TMS) as an internal standard.

¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired to simplify the spectrum to

single lines for each unique carbon atom.

Mass Spectrometry (MS)
Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or

acetonitrile, to a concentration of approximately 1 mg/mL. The solution may be further diluted

before introduction into the mass spectrometer.
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Instrumentation: An electrospray ionization (ESI) mass spectrometer is a common instrument

for the analysis of this type of compound.

Data Acquisition: The sample solution is introduced into the ESI source, where it is nebulized

and ionized. The mass analyzer separates the ions based on their mass-to-charge ratio

(m/z). Data is typically acquired in the positive ion mode to observe the protonated molecule

[M+H]⁺.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For solid samples, the KBr pellet method is frequently used. A small

amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry

potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet

using a hydraulic press.

Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or a similar instrument is used for

analysis.[2]

Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer.

The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background

spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: A solution of the compound is prepared in a UV-transparent solvent,

such as ethanol or methanol, at a known concentration.

Instrumentation: A standard double-beam UV-Vis spectrophotometer is used.

Data Acquisition: The absorbance of the solution is measured over a specific wavelength

range (e.g., 200-400 nm). The solvent is used as a reference.

Visualizations
The following diagrams illustrate the role of 4-Chloro-6,7-dimethoxyquinazoline in relevant

biological and synthetic contexts.
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Synthesis of c-Met Inhibitors
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Caption: Synthetic workflow for c-Met inhibitors.

Inhibition of Acetylcholinesterase (AChE)
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Caption: Proposed inhibition of AChE by the compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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